5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride
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Overview
Description
5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride is a chemical compound with the molecular formula C8H11NO4 It is a derivative of benzene with multiple hydroxyl groups and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride typically involves the introduction of an aminoethyl group to a benzene ring that already contains hydroxyl groups. One common method involves the reaction of 1,2,3,4-benzenetetrol with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl groups can participate in additional hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3,4-tetrol: Lacks the aminoethyl group, making it less versatile in forming interactions with biological targets.
5-(2-Aminoethyl)benzene-1,2,4-triol: Similar structure but with one less hydroxyl group, which may affect its reactivity and interactions.
Uniqueness
5-(2-Aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride is unique due to the presence of both multiple hydroxyl groups and an aminoethyl side chain. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61435-56-1 |
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Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c9-2-1-4-3-5(10)7(12)8(13)6(4)11;/h3,10-13H,1-2,9H2;1H |
InChI Key |
ISQAKUNNUPJHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)O)CCN.Cl |
Origin of Product |
United States |
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